molecular formula C12H17NO B176752 (S)-4-Benzyl-3-methylmorpholine CAS No. 120800-91-1

(S)-4-Benzyl-3-methylmorpholine

Cat. No. B176752
M. Wt: 191.27 g/mol
InChI Key: GXNBKAFYCHTQPI-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can include understanding the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Catalyst Activation in Chemical Synthesis

(S)-4-Benzyl-3-methylmorpholine is involved in the synthesis of various catalysts used in chemical reactions. For instance, it is used in the activation of catalysts based on Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been shown to be effective in catalyzing the oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Ionic Liquids and Physicochemical Properties

A series of 4-benzyl-4-methylmorpholinium salts have been synthesized, producing morpholinium ionic liquids. These have been researched for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Such research provides valuable insights into the potential applications of these compounds in different industrial processes (Pernak et al., 2011).

Application in Organic Synthesis

(S)-4-Benzyl-3-methylmorpholine has been used in the synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which are valuable in pharmaceutical research. This involves a complex process of breaking and forming multiple chemical bonds, showcasing its utility in creating diverse organic compounds (Beerappa & Shivashankar, 2018).

Ruthenium(II) Complexes in Catalysis

The compound plays a role in the formation of Ruthenium(II) complexes used in catalysis. These complexes have been explored for their efficacy in catalytic oxidation and transfer hydrogenation, demonstrating the versatility of (S)-4-Benzyl-3-methylmorpholine in catalytic processes (Saleem et al., 2013).

Solution Behavior in Cellulose Solvents

The behavior of N-methylmorpholine-N-oxide, a compound related to (S)-4-Benzyl-3-methylmorpholine, has been studied in cellulose solvents. This research is crucial in understanding its applications in the textile industry, particularly in the production of Lyocell fibers (Rosenau et al., 2003).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves speculating on potential future research directions or applications for the compound. This could be based on current research trends, identified gaps in the literature, or novel applications of the compound .

properties

IUPAC Name

(3S)-4-benzyl-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBKAFYCHTQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477282
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-methylmorpholine

CAS RN

120800-91-1
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org

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